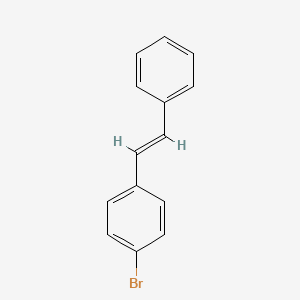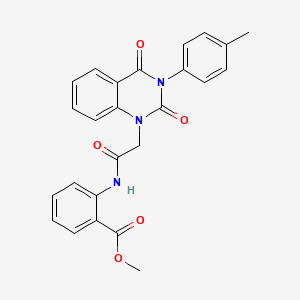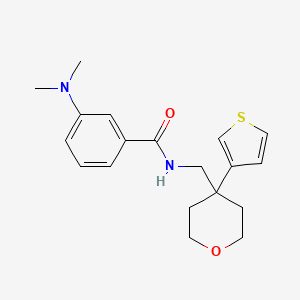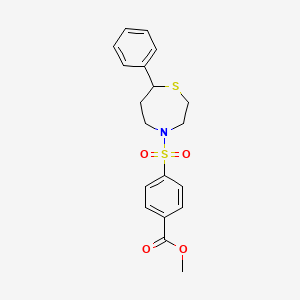![molecular formula C19H20N2O4S B2498482 N-(2-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-78-8](/img/structure/B2498482.png)
N-(2-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrroloquinoline derivatives, including our compound of interest, often involves complex reactions that aim to introduce specific functional groups, ensuring the compound's biological activity and chemical stability. For instance, Ferlin et al. (2001) detailed the synthesis of novel pyrrolo[3,2,f]quinoline derivatives, emphasizing the importance of side-chain modifications in influencing the compounds' antiproliferative activities (Ferlin et al., 2001). Additionally, Ghorbani-Vaghei and Akbari-Dadamahaleh (2009) utilized Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) for efficient synthesis under aqueous conditions, highlighting the versatility in synthesizing such compounds (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).
Molecular Structure Analysis
The molecular structure of pyrroloquinoline derivatives is complex, featuring angular aromatic tricyclic systems. The structural analysis often includes X-ray crystallography and NMR spectroscopy to determine the compounds' conformations and electronic distributions. For example, Andrighetti-Fröhner et al. (2007) analyzed the dihedral angles and intermolecular hydrogen bonds in a related compound, contributing to the understanding of its molecular geometry and potential intermolecular interactions (Andrighetti-Fröhner et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of pyrroloquinoline derivatives is influenced by their molecular structure, particularly the presence of sulfonamide groups. These compounds participate in various chemical reactions, including nucleophilic substitutions and cyclization processes, which are crucial for their synthesis and modification. Kiruthika et al. (2014) demonstrated a method for synthesizing tri- and tetracyclic heterocycles, showcasing the compounds' reactivity and potential for creating complex molecular architectures (Kiruthika et al., 2014).
Physical Properties Analysis
The physical properties of pyrroloquinoline derivatives, such as solubility, melting point, and crystalline form, are critical for their practical applications. These properties are often studied to optimize the compounds' formulation and delivery in potential therapeutic applications. Shishkina et al. (2018) found polymorphic modifications of a related compound, highlighting the impact of crystal packing on its physical properties and potential use in medicinal chemistry (Shishkina et al., 2018).
Aplicaciones Científicas De Investigación
Discovery of Anticancer Agents
Tubulin Polymerization Inhibitors
A study discovered a series of novel quinoline sulfonamide derivatives with potent inhibitory effects on tubulin polymerization, showing strong anticancer activity against tumor cell lines. These compounds, including ones closely related to N-(2-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, have been identified as lead compounds for further modification in cancer treatment research (Ma & Gong, 2022).
Antiproliferative Activity
Novel pyrrolo[3,2-f]quinoline derivatives, which share structural similarities with the specified compound, have been synthesized and tested as antiproliferative agents, showing significant activity against leukemia cell lines (Ferlin et al., 2001).
Antimicrobial Activity
- Antibacterial and Antifungal Agents: Research into quinoline derivatives bearing a sulfonamide moiety, including the compound , has highlighted their potential as antimicrobial agents. These studies demonstrate the compounds' effectiveness against a range of bacterial and fungal pathogens, indicating their value in developing new antimicrobial therapies (Alavi et al., 2017).
Pharmacological Applications
- Sulfonamide Hybrids: The compound is part of a broader class of sulfonamides, known for their wide-ranging pharmacological properties. Recent advances have focused on designing sulfonamide hybrids, demonstrating their potential in treating various conditions, including cancer and microbial infections (Ghomashi et al., 2022).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with a quinoline structure, like this one, often interact with various enzymes and receptors in the body . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
The interaction of the compound with its targets could involve binding to the active site, leading to activation or inhibition of the target’s function. The methoxy and sulfonamide groups in the compound could play key roles in these interactions .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. For instance, if it targets an enzyme involved in a specific metabolic pathway, it could alter the pathway’s activity .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on factors like its size, polarity, and the presence of functional groups. For example, the sulfonamide group might influence its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the nature of its interaction with its targets and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-25-17-5-3-2-4-15(17)12-20-26(23,24)16-10-13-6-7-18(22)21-9-8-14(11-16)19(13)21/h2-5,10-11,20H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGUQFOQVOXMAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Bromopyridin-3-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2498401.png)
![2-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]isoindole-1,3-dione](/img/structure/B2498403.png)

![tert-butyl 3-[(Z)-2-methoxy-2-oxoethylidene]-2-oxo-4-morpholinecarboxylate](/img/structure/B2498406.png)
![(5E)-5-[(2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2498407.png)

![1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)piperidine-3-carboxamide](/img/structure/B2498409.png)

![2-[(4-Fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2498412.png)
![4-[(tert-Butyldimethylsilyl)oxy]-1-(3-chlorophenyl)piperidine](/img/structure/B2498414.png)


![N-(Dimethylsulfamoyl)-1-(furan-2-yl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]methanamine](/img/structure/B2498418.png)
![(2S,3R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methyloxolane-2-carboxamide](/img/structure/B2498419.png)